molecular formula C20H20N2O3 B2913940 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034571-29-2

2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2913940
CAS No.: 2034571-29-2
M. Wt: 336.391
InChI Key: DDMNPCKTNLSSAG-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a molecular architecture combining an ethoxyphenyl group with a furan-substituted pyridinylmethyl moiety. Such a structure is commonly investigated for its potential to interact with various biological targets. Compounds containing the furan ring, a heterocyclic scaffold, are frequently explored in drug discovery for their diverse biological activities . The inclusion of both pyridine and furan heterocycles in a single molecule makes this compound a valuable scaffold for the development of novel therapeutic agents and for probing biological mechanisms. It is primarily utilized in early-stage discovery research, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers value this compound for its potential application in developing small-molecule inhibitors or probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-25-19-5-3-15(4-6-19)10-20(23)22-12-16-9-18(13-21-11-16)17-7-8-24-14-17/h3-9,11,13-14H,2,10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMNPCKTNLSSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including an ethoxy group, a furan ring, and a pyridine ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is C19H20N2O3. The compound's unique combination of functional groups allows for interactions with various biological targets, which can modulate different pathways in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the sulfamoyl group may inhibit certain enzymes, potentially leading to therapeutic effects against diseases where these enzymes are dysregulated.
  • Receptor Binding : The furan and pyridine rings enhance binding affinity to various receptors, facilitating modulation of signaling pathways.

Biological Activity Overview

Research indicates that 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide exhibits multiple biological activities:

Activity Description
Antimicrobial Exhibits activity against various Gram-positive and Gram-negative bacteria.
Anticancer Demonstrates potential in inhibiting tumor growth in specific cancer models.
Neuroprotective May influence neurodegenerative pathways, particularly in Alzheimer's disease.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM for different bacteria, indicating promising antimicrobial properties .
  • Anticancer Potential : In vitro studies have shown that the compound can inhibit tumor cell proliferation in xenograft models, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Research on multitarget-directed ligands has highlighted the compound's ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant potency .

Comparative Analysis with Similar Compounds

The uniqueness of 2-(4-ethoxyphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups compared to similar compounds:

Compound Name Structural Features Biological Activity
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-oneContains furan and thiadiazole ringsAntimicrobial properties
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideSimilar pyridine structureAnti-tubercular research
2-(4-(N-(6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamideRelated sulfamoyl derivativePotential enzyme inhibitor

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents / Modifications Bioactivity / Applications Key Differences vs. Target Compound References
Indazole-based acetamides Indazole + acetamide 5-Bromo, 2-fluorophenylamino, trityl-protected Anti-proliferative (e.g., 6b: IC₅₀ ~1 µM) Indazole core vs. pyridine-furan system
Pyridine-acetamide derivatives Pyridine + acetamide 3APy, Py4MA, Py3A (aminopyridine variants) Crystal engineering, ligand design Lack of fused furan; simpler substitution
Furan-containing acetamides Furan + acetamide tert-Butyldimethylsilyl-protected hydroxyethyl Chitin-derived intermediates Bulky silyl groups; no pyridine linkage
Pyrido-pyrimidinone acetamides Pyrido[2,3-d]pyrimidinone Ethoxy, ethyl, methoxyphenyl Not reported (structural focus) Larger heterocyclic core; higher MW

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogues:

  • Anti-Proliferative Activity : Indazole-acetamides (e.g., 6b) exhibit potent anti-proliferative effects (IC₅₀ ~1 µM in cancer cell lines) . The pyridine-furan system in the target compound may enhance DNA intercalation or kinase inhibition due to extended aromaticity.
  • Solubility and Bioavailability : Pyridine derivatives like Py4MA show moderate aqueous solubility, but the furan group in the target compound could reduce solubility compared to indazole analogues .
  • Electronic Effects : The ethoxy group’s electron-donating nature may stabilize the acetamide’s carbonyl group, altering binding affinity compared to fluoro-substituted indazoles (e.g., 5b) .

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